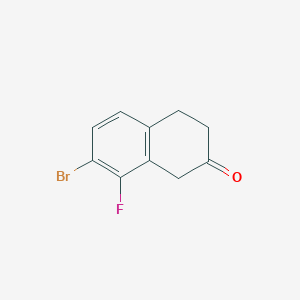![molecular formula C10H18IN3O2 B15333948 N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine](/img/structure/B15333948.png)
N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine is a compound with the molecular formula C10H18IN3O2 and a molecular weight of 339.1733 . This compound is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The compound also contains an iodoethyl group and a Boc-protected amine group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines during chemical reactions.
Métodos De Preparación
The synthesis of N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine involves several steps. One common method for preparing Boc-protected amines is through the reaction of amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) . The reaction is typically carried out at room temperature and yields the Boc-protected amine in high purity.
For the specific synthesis of this compound, the starting material is often a diazirine precursor, which undergoes iodination to introduce the iodoethyl group. The final step involves the protection of the amine group with the Boc group under mild conditions .
Análisis De Reacciones Químicas
N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Amidation Reactions: The compound can be used to form amides through reactions with carboxylic acids or acid chlorides in the presence of coupling agents.
Aplicaciones Científicas De Investigación
N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine is primarily related to its diazirine group. Upon exposure to UV light, the diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate. This carbene can insert into various chemical bonds, forming cov
Propiedades
Fórmula molecular |
C10H18IN3O2 |
|---|---|
Peso molecular |
339.17 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[3-(2-iodoethyl)diazirin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C10H18IN3O2/c1-9(2,3)16-8(15)12-7-5-10(4-6-11)13-14-10/h4-7H2,1-3H3,(H,12,15) |
Clave InChI |
BWBRSXRURUFNJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1(N=N1)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylaniline](/img/structure/B15333878.png)
![1-[2-(Difluoromethoxy)benzyl]azetidine](/img/structure/B15333881.png)






![6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B15333924.png)




![8-Cbz-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B15333959.png)
